molecular formula C14H21N3O2 B12472591 2-methyl-N'-[1-(propan-2-yl)piperidin-4-ylidene]furan-3-carbohydrazide

2-methyl-N'-[1-(propan-2-yl)piperidin-4-ylidene]furan-3-carbohydrazide

Katalognummer: B12472591
Molekulargewicht: 263.34 g/mol
InChI-Schlüssel: RMESCCZKXZZLJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1-isopropylpiperidin-4-ylidene)-2-methylfuran-3-carbohydrazide is a chemical compound with a complex structure that includes a piperidine ring, a furan ring, and a carbohydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-isopropylpiperidin-4-ylidene)-2-methylfuran-3-carbohydrazide typically involves the reaction of 1-isopropylpiperidine with 2-methylfuran-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-(1-isopropylpiperidin-4-ylidene)-2-methylfuran-3-carbohydrazide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-isopropylpiperidin-4-ylidene)-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N’-(1-isopropylpiperidin-4-ylidene)-2-methylfuran-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(1-isopropylpiperidin-4-ylidene)-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-(1-isopropyl-4-piperidinylidene)cyclopropanecarbohydrazide: A similar compound with a cyclopropane ring instead of a furan ring.

    4-tert-Butyl-N’-(1-isopropylpiperidin-4-ylidene)benzohydrazide: Another related compound with a benzene ring.

Uniqueness

N’-(1-isopropylpiperidin-4-ylidene)-2-methylfuran-3-carbohydrazide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H21N3O2

Molekulargewicht

263.34 g/mol

IUPAC-Name

2-methyl-N-[(1-propan-2-ylpiperidin-4-ylidene)amino]furan-3-carboxamide

InChI

InChI=1S/C14H21N3O2/c1-10(2)17-7-4-12(5-8-17)15-16-14(18)13-6-9-19-11(13)3/h6,9-10H,4-5,7-8H2,1-3H3,(H,16,18)

InChI-Schlüssel

RMESCCZKXZZLJZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CO1)C(=O)NN=C2CCN(CC2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.